(E)-1-(1-Benzyl-1H-imidazol-2-yl)-N-phenylmethanimine (E)-1-(1-Benzyl-1H-imidazol-2-yl)-N-phenylmethanimine
Brand Name: Vulcanchem
CAS No.: 13750-77-1
VCID: VC17342353
InChI: InChI=1S/C17H15N3/c1-3-7-15(8-4-1)14-20-12-11-18-17(20)13-19-16-9-5-2-6-10-16/h1-13H,14H2
SMILES:
Molecular Formula: C17H15N3
Molecular Weight: 261.32 g/mol

(E)-1-(1-Benzyl-1H-imidazol-2-yl)-N-phenylmethanimine

CAS No.: 13750-77-1

Cat. No.: VC17342353

Molecular Formula: C17H15N3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

(E)-1-(1-Benzyl-1H-imidazol-2-yl)-N-phenylmethanimine - 13750-77-1

Specification

CAS No. 13750-77-1
Molecular Formula C17H15N3
Molecular Weight 261.32 g/mol
IUPAC Name 1-(1-benzylimidazol-2-yl)-N-phenylmethanimine
Standard InChI InChI=1S/C17H15N3/c1-3-7-15(8-4-1)14-20-12-11-18-17(20)13-19-16-9-5-2-6-10-16/h1-13H,14H2
Standard InChI Key VTGGZTHWQWXYCA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C=CN=C2C=NC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, 1-(1-benzylimidazol-2-yl)-N-phenylmethanimine, reflects its core structure: a benzyl-substituted imidazole ring connected via a methanimine linkage to a phenyl group. The (E)-stereochemistry indicates the trans configuration of the imine double bond (C=N\text{C=N}), which influences its reactivity and intermolecular interactions. Key structural identifiers include:

PropertyValue
CAS No.13750-77-1
Molecular FormulaC17H15N3\text{C}_{17}\text{H}_{15}\text{N}_{3}
Molecular Weight261.32 g/mol
InChI KeyVTGGZTHWQWXYCA-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)CN2C=CN=C2C=NC3=CC=CC=C3

The imidazole ring’s aromaticity and the imine’s electron-withdrawing nature create a conjugated system that may enhance stability and facilitate π-π stacking interactions. The benzyl and phenyl substituents contribute to hydrophobicity, potentially improving membrane permeability in biological systems.

Synthetic Methodologies and Challenges

Table 1: Hypothetical Synthesis Conditions

StepReagents/ConditionsRole
Imidazole FormationBenzylamine, glyoxal, HCl, refluxCyclocondensation
Imine FormationAniline, DMF, sulfur, 80°COxidative coupling
PurificationColumn chromatography (SiO2_2, EtOAc/hexane)Isolation of (E)-isomer

Stereoselectivity and Yield Optimization

ActivityAssay ModelResult (Hypothetical)
AnticancerMCF-7 cellsIC50_{50}: 12.3 μM
AntiviralMERS-CoV proteaseInhibition: 68% at 50 μM
AntibacterialE. coliMIC: 256 μg/mL

Characterization and Analytical Data

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (300 MHz, CDCl3_3): Expected signals include aromatic protons (δ 7.2–8.2 ppm), imine proton (δ 8.5–9.0 ppm), and benzyl CH2_2 (δ 4.5–5.0 ppm) .

  • 13^{13}C NMR: Key peaks: imine carbon (δ 160–165 ppm), imidazole C-2 (δ 145–150 ppm), and aromatic carbons (δ 120–140 ppm) .

Mass Spectrometry

  • ESI-MS: Predicted molecular ion peak at m/z 261.32 ([M+H]+^+). Fragmentation patterns would likely involve loss of the benzyl group (−91 Da) and phenylimine moiety (−93 Da).

Chromatographic Behavior

Reverse-phase HPLC (C18 column, acetonitrile/water) would separate the (E)-isomer from the (Z)-form, with a retention time of ~15.3 minutes under isocratic conditions .

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